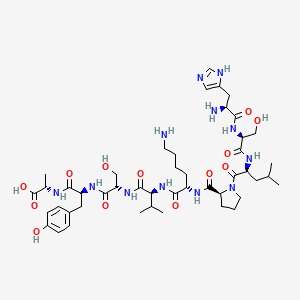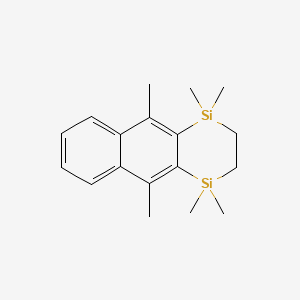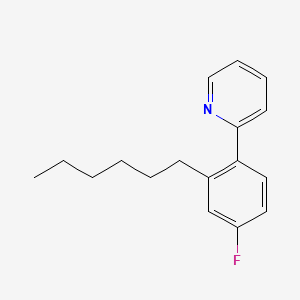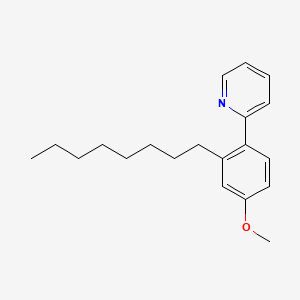![molecular formula C10H16N2 B12519680 3-[1-(Dimethylamino)ethyl]aniline CAS No. 697306-37-9](/img/structure/B12519680.png)
3-[1-(Dimethylamino)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Dimethylamino)ethyl]aniline is an organic compound that belongs to the class of aromatic amines It features a dimethylamino group attached to an ethyl chain, which is further connected to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(Dimethylamino)ethyl]aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3-ethylphenol with a methylation reagent to obtain the desired compound . Another method involves the alkylation of aniline with methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often employs the alkylation of aniline using methanol or dimethyl ether as the methylating agents. The reaction is catalyzed by acids, and the process is optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-[1-(Dimethylamino)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions are common, where the aromatic ring reacts with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds
Wissenschaftliche Forschungsanwendungen
3-[1-(Dimethylamino)ethyl]aniline has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It serves as an intermediate in the production of various industrial chemicals and materials .
Wirkmechanismus
The mechanism of action of 3-[1-(Dimethylamino)ethyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylaniline: A tertiary amine with a similar structure but lacks the ethyl chain.
N,N-Diethylaniline: Another tertiary amine with ethyl groups instead of methyl groups.
Aniline: The parent compound without any alkyl substitution.
Uniqueness: 3-[1-(Dimethylamino)ethyl]aniline is unique due to the presence of both the dimethylamino group and the ethyl chain, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
697306-37-9 |
|---|---|
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
3-[1-(dimethylamino)ethyl]aniline |
InChI |
InChI=1S/C10H16N2/c1-8(12(2)3)9-5-4-6-10(11)7-9/h4-8H,11H2,1-3H3 |
InChI-Schlüssel |
MYQXPFYHNMTSEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)N)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12519599.png)
![2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-3-methylpyridine](/img/structure/B12519601.png)
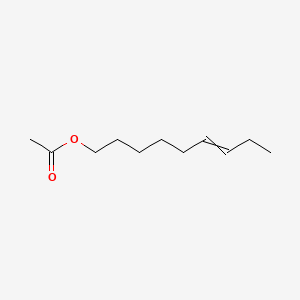
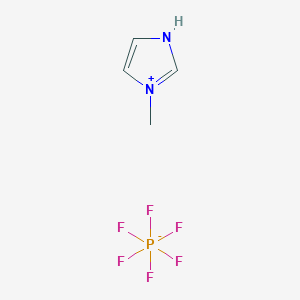
![Tris[4-[bis(2-pyridyl)amino]phenyl]borane](/img/structure/B12519608.png)
![2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12519617.png)
![2-Chloro-3-(chloromethyl)benzo[H]quinoline](/img/structure/B12519621.png)
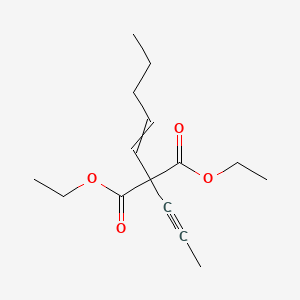
![1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12519628.png)
![1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine](/img/structure/B12519636.png)
